Exclusive Radiochemical Precursor Status for [¹¹C]CNS‑5161 Clinical Production
160754-78-9 is the desmethyl guanidine precursor (compound 1) that enables [¹¹C]CNS‑5161 radiosynthesis via straightforward N‑[¹¹C]methylation. In the published synthetic route, compound 1 is the sole intermediate that can be converted to the active PET tracer; neither the N‑methyl regioisomer 3 nor other analogs can provide the identical labeled product [1]. The radiosynthesis yields a decay-corrected radiochemical yield of 20–40% with specific activities of 100–200 GBq/μmol when 160754-78-9 is used as the starting material, demonstrating its suitability for clinical PET production [1].
| Evidence Dimension | Radiosynthetic utility for [¹¹C]CNS‑5161 production |
|---|---|
| Target Compound Data | Decay-corrected radiochemical yield 20–40%; specific activity 100–200 GBq/μmol |
| Comparator Or Baseline | N-methyl-CNS‑5161 regioisomer (compound 3) or CNS‑5161 free base: not applicable for [¹¹C]methylation |
| Quantified Difference | Only 160754-78-9 provides the free guanidine NH for [¹¹C]methylation; comparator compounds cannot be radiolabeled via this route |
| Conditions | N‑[¹¹C]methylation with [¹¹C]CH₃I / NaH in CH₃CN, HPLC purification, formulation for clinical injection [1] |
Why This Matters
For procurement of a PET tracer synthesis starting material, only 160754-78-9 enables the documented radiochemical production pathway for [¹¹C]CNS‑5161, a tracer that has already entered human clinical PET studies.
- [1] Zhao, Y., et al. (2006). J. Label. Compd. Radiopharm., 49(2), 163–170. View Source
